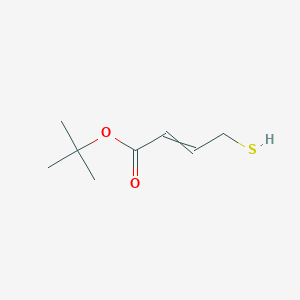
tert-Butyl 4-sulfanylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-sulfanylbut-2-enoate: is an organic compound that features a tert-butyl ester group and a sulfanyl group attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-sulfanylbut-2-enoate typically involves the esterification of 4-sulfanylbut-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-sulfanylbut-2-enoate can undergo oxidation reactions where the sulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Chemistry: tert-Butyl 4-sulfanylbut-2-enoate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used to develop new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4-sulfanylbut-2-enoate involves its interaction with various molecular targets. The sulfanyl group can act as a nucleophile, participating in reactions with electrophilic centers. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
tert-Butyl 4-mercaptobutyrate: Similar structure but with a saturated butyrate backbone.
tert-Butyl 3-sulfanylpropanoate: Shorter carbon chain with a sulfanyl group.
tert-Butyl 2-sulfanylacetate: Even shorter carbon chain with a sulfanyl group.
Uniqueness: tert-Butyl 4-sulfanylbut-2-enoate is unique due to the presence of both a sulfanyl group and an unsaturated but-2-enoate backbone. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
89936-87-8 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
tert-butyl 4-sulfanylbut-2-enoate |
InChI |
InChI=1S/C8H14O2S/c1-8(2,3)10-7(9)5-4-6-11/h4-5,11H,6H2,1-3H3 |
InChI Key |
RIERULGUPJUPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















